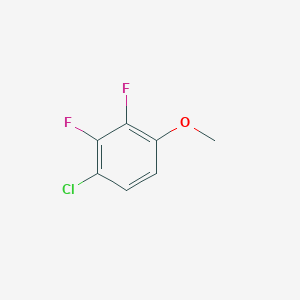

1-Chloro-2,3-difluoro-4-methoxybenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDYVLYQUOVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule. Each bond within 1-Chloro-2,3-difluoro-4-methoxybenzene has characteristic vibrational frequencies that serve as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 1-Chloro-2,3-difluoro-4-methoxybenzene, the key functional group absorptions are predicted as follows:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H Stretching of the Methoxy (B1213986) Group: The methyl (CH₃) group exhibits symmetric and asymmetric stretching vibrations, expected to be found around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching of the aryl-ether C-O bond is anticipated to result in a strong absorption band, typically in the 1260-1200 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bonds are known to produce very strong absorption bands. For aromatic fluorides, these are generally observed in the wide range of 1360-1000 cm⁻¹. The presence of two adjacent fluorine atoms would likely result in complex and strong absorptions within this region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the 850-550 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Methoxy C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Aryl C-O Stretch | 1260-1200 |

| C-F Stretch | 1360-1000 |

| C-Cl Stretch | 850-550 |

This table presents predicted FT-IR absorption regions for 1-Chloro-2,3-difluoro-4-methoxybenzene based on characteristic functional group frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the scattering of light, and vibrations that cause a significant change in molecular polarizability are typically Raman-active. For non-centrosymmetric molecules like 1-Chloro-2,3-difluoro-4-methoxybenzene, many vibrations are active in both IR and Raman spectroscopy.

Key expected signals in the FT-Raman spectrum would include:

Aromatic Ring Vibrations: The benzene ring breathing modes, which are often strong in Raman spectra, would be prominent.

C-F and C-Cl Vibrations: While C-F stretching is strong in IR, it is typically weaker in Raman. Conversely, the C-Cl stretching vibration often gives rise to a more distinct Raman signal.

Substituent-Ring Modes: Low-frequency vibrations corresponding to the bending and torsional motions of the chloro, fluoro, and methoxy substituents relative to the benzene ring would be observed, typically below 600 cm⁻¹.

Detailed vibrational analysis, often supported by theoretical calculations, is necessary to assign the specific frequencies observed in both FT-IR and FT-Raman spectra to their corresponding normal modes of vibration. researchgate.netijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-Chloro-2,3-difluoro-4-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the three protons of the methoxy group.

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, integrating to three protons. Its chemical shift is expected in the range of δ 3.8-4.0 ppm.

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 5 and 6. These protons are in different chemical environments and will couple to each other (ortho coupling, typically J ≈ 8-9 Hz). Furthermore, they will exhibit coupling to the fluorine atoms at positions 2 and 3 (meta and para H-F coupling, respectively), resulting in complex splitting patterns (e.g., doublet of doublets of doublets). Their chemical shifts would likely appear in the δ 6.8-7.5 ppm region.

| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| Ar-H (H-5/H-6) | 6.8 - 7.5 | Complex Multiplet (m) | 2H |

This table outlines the predicted ¹H NMR spectral data for 1-Chloro-2,3-difluoro-4-methoxybenzene.

Carbon-13 (¹³C) NMR

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule. A key feature of the spectrum will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF, etc.). This C-F coupling is a powerful diagnostic tool. chemicalbook.com

Carbons Bonded to Fluorine (C-2, C-3): These carbons will appear as doublets (due to coupling with their directly attached fluorine) with large coupling constants (¹JCF > 200 Hz). They will be further split by coupling to the adjacent fluorine atom (²JCF).

Carbons Bonded to Chlorine (C-1) and Oxygen (C-4): These carbons will also show splitting due to two- and three-bond couplings to the fluorine atoms (²JCF and ³JCF).

Aromatic C-H Carbons (C-5, C-6): These signals will also be split by C-F coupling.

Methoxy Carbon (-OCH₃): This signal will appear as a singlet in the δ 55-60 ppm range.

| Carbon | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Cl) | 115 - 125 | Doublet of Doublets (dd) |

| C-2 (C-F) | 140 - 155 | Doublet of Doublets (dd) |

| C-3 (C-F) | 140 - 155 | Doublet of Doublets (dd) |

| C-4 (C-O) | 150 - 160 | Triplet or Doublet of Doublets (t or dd) |

| C-5 (C-H) | 110 - 125 | Doublet (d) |

| C-6 (C-H) | 110 - 125 | Singlet or small doublet |

| -OCH₃ | 55 - 60 | Singlet (s) |

This table provides predicted ¹³C NMR chemical shift regions and expected splitting patterns for 1-Chloro-2,3-difluoro-4-methoxybenzene.

Fluorine-19 (¹⁹F) NMR for Chemical Shift and Coupling Information

¹⁹F NMR is essential for characterizing fluorinated compounds. Since the fluorine atoms at positions 2 and 3 are in non-equivalent chemical environments, they are expected to produce two distinct signals.

Chemical Shifts: The chemical shifts of aromatic fluorine atoms are sensitive to the nature and position of other substituents. For this compound, the signals for F-2 and F-3 are expected in the typical range for fluoroaromatics.

Coupling Constants: The two fluorine signals will appear as doublets due to the three-bond F-F coupling (³JFF), which is typically in the range of 15-25 Hz for ortho-difluorobenzenes. Each signal will be further split into complex multiplets due to couplings with the aromatic protons (³JHF for F-2 to H-6; ³JHF for F-3 to H-5; ⁴JHF for F-2 to H-5; ⁴JHF for F-3 to H-6). Analysis of these coupling constants provides definitive confirmation of the substitution pattern. researchgate.net

| Fluorine | Predicted Multiplicity | Key Coupling Interactions |

| F-2 | Doublet of Multiplets (dm) | ³J(F2-F3), ³J(F2-H6), ⁴J(F2-H5) |

| F-3 | Doublet of Multiplets (dm) | ³J(F3-F2), ³J(F3-H5), ⁴J(F3-H6) |

This table summarizes the expected ¹⁹F NMR splitting patterns and key coupling interactions for 1-Chloro-2,3-difluoro-4-methoxybenzene.

Boron-11 (¹¹B) NMR for Organoboron Derivatives

The characterization of organoboron derivatives of 1-Chloro-2,3-difluoro-4-methoxybenzene would necessitate the use of Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy. This technique provides critical insights into the electronic environment and coordination state of the boron atom.

Should an organoboron derivative, such as a boronic acid or a boronate ester, be synthesized from 1-Chloro-2,3-difluoro-4-methoxybenzene, its ¹¹B NMR spectrum would be highly informative. The chemical shift (δ) in ¹¹B NMR is sensitive to the number and nature of the groups attached to the boron atom. sdsu.edu For a tetracoordinate boronate complex, the boron resonance typically appears upfield, in a range of approximately -22 to -15 ppm for tetraalkylborates and around -6.0 ppm for tetraphenylborates. sdsu.edu The addition of a ligand to the empty p-orbital of a tricoordinate borane (B79455) results in an upfield shift compared to the parent borane. sdsu.edu

The multiplicity of the signal in a proton-coupled ¹¹B NMR spectrum can reveal the number of hydrogen atoms directly bonded to the boron. sdsu.edu For instance, the parent borohydride (B1222165) anion (BH₄⁻) appears as a quintet. sdsu.edu This coupling information would be invaluable for confirming the structure of any synthesized organoboron derivative.

Table 1: Hypothetical ¹¹B NMR Data for an Organoboron Derivative (Note: The following data is illustrative as no specific experimental data for organoboron derivatives of 1-Chloro-2,3-difluoro-4-methoxybenzene has been published.)

| Derivative Type | Expected ¹¹B Chemical Shift (δ) Range (ppm) | Expected Multiplicity (Proton-Coupled) |

| Arylboronic Acid (Tricoordinate) | +25 to +35 | Singlet |

| Arylboronate Ester (Tricoordinate) | +20 to +30 | Singlet |

| Aryltrifluoroborate Salt (Tetracoordinate) | +1 to +5 | Singlet |

| Arylborohydride (Tetracoordinate) | -10 to -25 | Doublet (for -BH) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unequivocal confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-Chloro-2,3-difluoro-4-methoxybenzene (C₇H₅ClF₂O), HRMS would provide its exact mass, allowing for differentiation from other compounds with the same nominal mass. Novel pyrazoly 1,3,4-oxadiazole (B1194373) derivatives have been characterized using HRMS, among other techniques. nih.gov

The calculated monoisotopic mass of 1-Chloro-2,3-difluoro-4-methoxybenzene provides a theoretical value that can be compared against experimental results from an HRMS analysis.

Table 2: Calculated Exact Mass for 1-Chloro-2,3-difluoro-4-methoxybenzene

| Molecular Formula | Isotope | Atomic Mass (Da) | Calculated Exact Mass (Da) |

| C₇H₅ClF₂O | ¹²C | 12.000000 | 177.9997 |

| ¹H | 1.007825 | ||

| ³⁵Cl | 34.968853 | ||

| ¹⁹F | 18.998403 | ||

| ¹⁶O | 15.994915 |

Gas-Phase Electronic Spectroscopy

Gas-phase electronic spectroscopy techniques are powerful tools for investigating the electronic structure and dynamics of isolated molecules, free from solvent interactions.

Resonance Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used for the spectroscopic study of atoms and molecules. wikipedia.org The method involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it. sdsu.eduhmc.edu Because the initial absorption is a resonant process, REMPI spectroscopy is wavelength-dependent, providing detailed information about the vibrational and electronic energy levels of the excited state. wikipedia.orgchemicalregister.com The resulting ions are then typically detected using a time-of-flight (TOF) mass spectrometer, which allows for mass-selective spectroscopy. hmc.edumdpi.com

For 1-Chloro-2,3-difluoro-4-methoxybenzene, a (1+1) REMPI spectrum would reveal the vibronic structure of its first excited singlet state (S₁). The spectrum of the parent compound, anisole, has been studied using REMPI, and the fundamental vibrations in its ground (S₀) and first excited (S₁) states have been assigned with the aid of quantum chemical calculations. rsc.org The substitution pattern on the benzene ring, including the presence of halogen atoms and a methoxy group, would influence the transition energies and vibrational frequencies, which could be analyzed to understand the electronic effects of these substituents. chemicalregister.com

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine the adiabatic ionization energies of molecules and to record the vibrational spectra of their cations. rsc.org In a MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field then ionizes these long-lived Rydberg states, and the resulting ions are detected. This method provides vibrational spectra of the molecular cation with near-spectroscopic accuracy. rsc.org

The MATI spectrum of 1-Chloro-2,3-difluoro-4-methoxybenzene would yield a precise value for its adiabatic ionization energy. Furthermore, it would reveal the vibrational modes of the resulting radical cation. Studies on similar molecules, like 1,3-dichloro-2-fluoro-benzene, have used MATI spectroscopy to determine their adiabatic ionization energies and assign cationic vibrational modes with the support of density functional theory (DFT) calculations. rsc.orgrsc.org Such an analysis for 1-Chloro-2,3-difluoro-4-methoxybenzene would provide fundamental data on how the substituent-induced changes in the neutral molecule's geometry and vibrational potentials carry over to its cation. rsc.org

Table 3: Expected Data from Gas-Phase Electronic Spectroscopy (Note: The following data types are what would be expected from an analysis of 1-Chloro-2,3-difluoro-4-methoxybenzene.)

| Technique | Information Obtained |

| REMPI Spectroscopy | Vibronic spectrum of the S₁ excited state, Excited state vibrational frequencies, Lifetime of the excited state. |

| MATI Spectroscopy | Precise adiabatic ionization energy, Vibrational frequencies of the molecular cation, Information on cation geometry changes upon ionization. |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

If a suitable single crystal of 1-Chloro-2,3-difluoro-4-methoxybenzene could be grown, X-ray diffraction would elucidate its crystal structure. The analysis would reveal the planarity of the benzene ring, the orientation of the methoxy group relative to the ring, and the precise intramolecular distances between the substituents. This structural information is crucial for understanding steric and electronic effects within the molecule. The crystal structures of numerous substituted organic compounds have been determined, providing a basis for comparison. nih.govmdpi.commdpi.com For example, analysis of other substituted aromatic systems has revealed details about crystal packing and intermolecular forces like hydrogen bonding and π–π stacking interactions. researchgate.netresearchgate.net

Table 4: Information Provided by X-ray Diffraction Analysis (Note: This table describes the data that would be obtained if a crystal structure analysis were performed.)

| Structural Parameter | Description |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Provides exact intramolecular distances and angles between bonded atoms. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule, such as the methoxy group. |

| Intermolecular Interactions | Details on how molecules pack together, including hydrogen bonds and other non-covalent interactions. researchgate.net |

Computational Chemistry and Theoretical Investigations

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electronic delocalization. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals (MOs) into localized one-center (lone pairs) and two-center (bonds) elements, which align closely with the familiar Lewis structure concept. wikipedia.orguni-muenchen.de By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the extent of electronic delocalization, also known as hyperconjugation. wikipedia.orgwisc.edu

For 1-Chloro-2,3-difluoro-4-methoxybenzene, NBO analysis reveals significant electronic interactions that influence its stability and reactivity. The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing halogen atoms (Cl and F) create a push-pull effect across the benzene (B151609) ring. The lone pairs on the oxygen, chlorine, and fluorine atoms act as donor NBOs, while the antibonding orbitals (π*) of the aromatic ring act as acceptor NBOs.

The strength of these delocalization interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater electronic delocalization.

Key interactions in 1-Chloro-2,3-difluoro-4-methoxybenzene include:

LP(O) → π(C-C):* The lone pairs on the methoxy oxygen atom delocalize into the antibonding π-orbitals of the benzene ring. This is typically a strong interaction that increases the electron density in the ring, characteristic of an electron-donating group.

LP(F) → π(C-C):* The lone pairs on the highly electronegative fluorine atoms also delocalize into the ring's π* orbitals.

LP(Cl) → π(C-C):* Similarly, the lone pairs of the chlorine atom participate in delocalization.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | High | Strong delocalization from methoxy group to ring |

| LP (Cl) | π* (C-C) | Moderate | Delocalization from chlorine to ring |

| LP (F) | π* (C-C) | Moderate | Delocalization from fluorine to ring |

| π (C-C) | π* (C-C) | High | Intrinsic π-delocalization within the benzene ring |

Note: The values presented are illustrative. Actual E(2) values require specific quantum chemical calculations.

Computational Fluid Dynamics (CFD) Simulations for Reactor Design and Optimization

The industrial synthesis of fine chemicals like 1-Chloro-2,3-difluoro-4-methoxybenzene requires carefully controlled reaction conditions to maximize yield, purity, and safety while minimizing costs. Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. In chemical engineering, CFD simulations are invaluable for designing, optimizing, and scaling up chemical reactors.

By creating a virtual model of a reactor, CFD can simulate the complex interplay of fluid flow, heat transfer, and mass transfer of reactants, products, and solvents. For the synthesis of a substituted benzene derivative, this could involve modeling a multi-step process in a stirred-tank reactor or a continuous flow microreactor.

Key parameters that can be analyzed and optimized using CFD include:

Mixing Efficiency: CFD can predict the flow patterns created by different impeller designs and speeds in a stirred tank, ensuring that reactants are distributed homogeneently. This prevents localized "hot spots" or areas of high reactant concentration, which could lead to unwanted side reactions.

Heat Transfer: Many aromatic substitution reactions are highly exothermic. CFD models can simulate the temperature distribution within the reactor and optimize the design of cooling jackets or internal coils to maintain the desired reaction temperature, preventing thermal runaways.

Mass Transfer: In multiphase reactions (e.g., gas-liquid or liquid-liquid), the rate of reaction is often limited by the transfer of reactants between phases. CFD can help optimize parameters that enhance interfacial area and mass transfer coefficients.

Residence Time Distribution: In continuous reactors, CFD can predict the distribution of time that fluid elements spend within the reactor, which is critical for achieving high conversion and selectivity.

By simulating various geometric configurations and operating conditions, CFD enables engineers to identify optimal reactor designs before physical prototyping, significantly reducing development time and costs.

Table 2: Parameters Optimized by CFD for Chemical Reactor Design

| Parameter | Objective for Optimization | CFD Simulation Focus |

| Flow Pattern | Ensure homogeneous mixing of reactants | Velocity profiles, turbulence models, mixing time analysis |

| Temperature Control | Maintain optimal reaction temperature, prevent hot spots | Heat flux, temperature gradients, heat transfer coefficients |

| Reactant Concentration | Achieve desired stoichiometry throughout the reactor | Species transport, reaction kinetics modeling |

| Residence Time | Maximize product yield and minimize byproducts | Residence Time Distribution (RTD) curves |

| Reactor Geometry | Enhance performance and safety | Baffle design, impeller type, inlet/outlet positioning |

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. rasayanjournal.co.in These materials are fundamental to a range of advanced photonic technologies, including optical switching, data storage, and frequency conversion. rasayanjournal.co.innih.gov Organic molecules with extensive π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics are promising candidates for NLO applications. nih.gov

The NLO response of a molecule can be predicted through quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β), which are the microscopic origins of macroscopic NLO phenomena. researchgate.netrsc.org

The structure of 1-Chloro-2,3-difluoro-4-methoxybenzene, featuring an electron-donating methoxy group and electron-withdrawing halogen substituents on a π-conjugated benzene ring, suggests the potential for NLO activity. The methoxy group acts as an electron donor, while the electronegative fluorine and chlorine atoms, combined with the aromatic ring, act as the acceptor part of the system. This donor-acceptor framework facilitates intramolecular charge transfer upon excitation by an electric field, which is a primary requirement for a significant NLO response.

Table 3: Theoretically Calculable NLO Properties

| Parameter | Symbol | Description | Significance |

| Polarizability | α | A measure of the "ease" with which the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear optical properties (refractive index). |

| First Hyperpolarizability | β | A measure of the asymmetric distortion of the electron cloud, responsible for second-order NLO effects like Second Harmonic Generation (SHG). | Indicates the potential of a material for frequency doubling and electro-optic modulation. |

| Second Hyperpolarizability | γ | A measure of the symmetric distortion of the electron cloud, responsible for third-order NLO effects. | Relevant for applications in optical switching and data processing. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap often correlates with higher polarizability and hyperpolarizability. |

Reactivity Profiles and Transformational Pathways

Regioselectivity and Stereochemistry in Aromatic Functionalization

The directing effects of the substituents on the aromatic ring are paramount in determining the position of substitution for incoming reagents.

Methoxy (B1213986) Group (-OCH3) at C4: This is a powerful activating group and an ortho, para-director. It strongly encourages substitution at the positions ortho to it (C3 and C5).

Fluorine Atoms (-F) at C2 and C3: Halogens are deactivating groups but are also ortho, para-directors. The fluorine at C2 directs towards C1 and C3. The fluorine at C3 directs towards C2 and C4.

Chlorine Atom (-Cl) at C1: As a halogen, it is also a deactivating ortho, para-director, influencing positions C2 and C6.

In electrophilic reactions, the activating effect of the methoxy group is dominant. It directs incoming electrophiles to the C3 and C5 positions. Since the C3 position is already substituted with a fluorine atom, the primary site for electrophilic attack is predicted to be the C5 position. The C6 position is sterically hindered by the C1-chloro group and electronically less activated.

Stereochemistry is not typically a primary consideration in substitution reactions on an achiral benzene (B151609) ring unless chiral reagents or catalysts are involved, which would introduce enantioselective or diastereoselective considerations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

The three halogen atoms on the ring make it susceptible to nucleophilic attack. The relative reactivity of these halogens as leaving groups in SNAr reactions is influenced by two factors: the ability of the halogen to stabilize the intermediate through inductive effects (electronegativity) and its ability to be expelled (leaving group ability).

The strong electron-withdrawing nature of fluorine is highly effective at stabilizing the anionic Meisenheimer complex, often making the C-F bond more susceptible to nucleophilic attack than C-Cl in highly activated systems. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing fluoro groups. Therefore, a nucleophile could potentially attack C1 (para to the C3-fluoro), C2 (ortho to the C3-fluoro), or C3 (ortho to the C2-fluoro). The C-Cl bond is generally considered to involve a better leaving group than C-F, but the rate-determining step is often the initial nucleophilic attack, which is favored at the most electron-poor carbon.

Table 1: Predicted Reactivity of Halogen Positions in SNAr

| Position | Halogen | Activating Groups (Ortho/Para) | Predicted Reactivity |

|---|---|---|---|

| C1 | Chlorine | Fluoro at C2 (ortho) | High |

| C2 | Fluorine | Chloro at C1 (ortho), Fluoro at C3 (ortho) | High |

The methoxy group is strongly electron-donating via resonance, which increases the electron density on the aromatic ring. This effect deactivates the ring towards nucleophilic attack, as it counteracts the electron-withdrawing effects of the halogens. The deactivating influence is most pronounced at the positions ortho and para to the methoxy group (C3 and C5). This suggests that nucleophilic substitution at the C3-fluoro position would be less favorable compared to substitution at C1 or C2.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is governed by the most activating group on the ring. In this molecule, the methoxy group is the dominant activating substituent.

The methoxy group directs incoming electrophiles to its ortho (C3, C5) and para (C6) positions.

Position C3: Blocked by a fluorine atom.

Position C5: Vacant and strongly activated.

Position C6: Vacant but less activated than C5 and subject to some steric hindrance from the adjacent chlorine at C1.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent Type | Predicted Site of Substitution | Rationale |

|---|

Metal-Catalyzed Carbon-Halogen Bond Transformations

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) typically rely on the oxidative addition of a metal catalyst, such as Palladium(0), into a carbon-halogen bond. The reactivity of halogens in these reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F.

Given this reactivity pattern, the C-Cl bond at the C1 position would be preferentially functionalized in a standard palladium-catalyzed cross-coupling reaction. The C-F bonds would remain intact under typical conditions, allowing for selective transformation at the C1 position.

Cleavage and functionalization of the C-F bond are significantly more challenging due to its high bond dissociation energy. mdpi.com Such transformations are an area of active research and generally require specialized conditions, often involving nickel or cobalt catalysts, specific ligands, or directing groups to facilitate the activation of the inert C-F bond. researchgate.netnih.gov

In the context of 1-Chloro-2,3-difluoro-4-methoxybenzene, selective functionalization of a C-F bond in the presence of the more reactive C-Cl bond would be highly improbable with conventional palladium catalysts. Achieving selective C-F activation would necessitate bespoke catalytic systems designed to overcome the high energy barrier of C-F bond cleavage while suppressing the more facile C-Cl bond activation. mdpi.com Research on polyfluoroaromatics indicates that such selectivity is possible but remains a significant synthetic challenge. researchgate.net

Cross-Coupling Partners and Reaction Scope

1-Chloro-2,3-difluoro-4-methoxybenzene serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is influenced by the electronic effects of the adjacent fluorine and methoxy groups. These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium catalyst, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

The scope of cross-coupling partners for 1-chloro-2,3-difluoro-4-methoxybenzene is broad, encompassing a variety of organoboron, organotin, and organosilicon reagents, as well as alkenes and amines. The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, to form a biaryl structure. The reaction is generally catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

Heck Reaction: In the Heck reaction, 1-chloro-2,3-difluoro-4-methoxybenzene can be coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is also palladium-catalyzed and requires a base to regenerate the active catalyst. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. libretexts.orgwikipedia.org The choice of a suitable phosphine ligand is critical for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. wikipedia.org

Below are interactive data tables summarizing typical reaction conditions and the scope of coupling partners for 1-chloro-2,3-difluoro-4-methoxybenzene in these key cross-coupling reactions.

Interactive Data Table: Suzuki-Miyaura Coupling of 1-Chloro-2,3-difluoro-4-methoxybenzene

| Coupling Partner (Boronic Acid) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Data not available |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Data not available |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Data not available |

| 2-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF | 80 | Data not available |

Interactive Data Table: Heck Reaction of 1-Chloro-2,3-difluoro-4-methoxybenzene

| Alkene Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Data not available |

| n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | Data not available |

| Acrylonitrile | Pd(PPh₃)₄ | - | NaOAc | DMA | 120 | Data not available |

| Cyclohexene | Herrmann's catalyst | - | Cy₂NMe | NMP | 140 | Data not available |

Interactive Data Table: Buchwald-Hartwig Amination of 1-Chloro-2,3-difluoro-4-methoxybenzene

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Data not available |

| Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Data not available |

| n-Hexylamine | PdCl₂(dppf) | - | K₃PO₄ | t-BuOH | 90 | Data not available |

| Di-n-butylamine | Pd G3 XPhos | - | LHMDS | THF | 70 | Data not available |

Radical Chemistry of Halogenated Methoxybenzenes

The radical chemistry of halogenated methoxybenzenes is primarily characterized by reactions involving the homolytic cleavage of carbon-halogen or carbon-hydrogen bonds, typically initiated by ultraviolet (UV) light, heat, or a radical initiator. The presence of the methoxy group and halogen atoms on the aromatic ring influences the stability of the resulting radical intermediates and the regioselectivity of subsequent reactions.

For halogenated methoxybenzenes, radical reactions can proceed through several pathways:

Homolytic Cleavage of a C-Halogen Bond: The strength of the carbon-halogen bond (C-Cl > C-Br > C-I) is a key factor. While the C-Cl bond is relatively strong, under sufficiently energetic conditions such as high temperatures or UV irradiation, homolytic cleavage can occur to generate an aryl radical. This aryl radical can then participate in a variety of reactions, including hydrogen abstraction from a solvent or another molecule, or addition to an unsaturated system.

Radical Aromatic Substitution: In the presence of a radical source, substitution of a hydrogen atom on the aromatic ring can occur. The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, and this directing effect can also influence the position of radical attack, although typically with less pronounced selectivity compared to ionic reactions. libretexts.org

Reactions at the Methoxy Group: While less common for the aromatic ring itself, the methyl group of the methoxy substituent can undergo radical halogenation, particularly if benzylic-like stabilization is possible in related systems. ucalgary.ca For simple methoxybenzenes, however, reactions on the ring are more prevalent.

A common example of radical chemistry involving halogenated aromatics is radical bromination, often using N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. ucalgary.ca This method is particularly effective for halogenating positions that lead to stabilized radical intermediates. ucalgary.ca For simple alkoxybenzenes, electrophilic bromination is generally the dominant pathway. issr.edu.khnsf.gov However, under forcing radical conditions, substitution on the ring can be induced.

The radical-initiated oxidation of anisole (methoxybenzene) itself has been shown to lead to a variety of products through methylation, acetoxylation, and acetoxymethylation of the ring, highlighting the diverse reactivity of the aromatic system under radical conditions. rsc.org The presence of fluoro and chloro substituents in 1-chloro-2,3-difluoro-4-methoxybenzene would be expected to influence the electron density of the ring and thus the susceptibility and regioselectivity of such radical-initiated reactions.

Derivatives and Structural Analogues of 1 Chloro 2,3 Difluoro 4 Methoxybenzene

Synthesis and Characterization of Positional Isomers (e.g., 1-chloro-2,4-difluoro-3-methoxybenzene)

The arrangement of substituents on the benzene (B151609) ring is critical to a molecule's properties. The synthesis of positional isomers of 1-chloro-2,3-difluoro-4-methoxybenzene, such as 1-chloro-2,4-difluoro-3-methoxybenzene, allows for a systematic investigation of structure-activity relationships.

The synthesis of these isomers often involves multi-step sequences starting from differently substituted precursors. For instance, the synthesis of a chloro-difluoro-methoxybenzene isomer might start with a specific difluoroaniline or dichlorobenzene, where the functional groups are strategically placed to direct subsequent reactions to the desired positions. A common strategy involves the direct chlorination of a difluoromethoxybenzene precursor. For example, the chlorination of o-difluorobenzene in the presence of a Lewis acid catalyst like iron or antimony can yield a mixture of chlorinated products, including 1-chloro-2,3-difluorobenzene. google.com Subsequent methoxylation would then lead to the desired product.

Another approach involves the fluorination of a corresponding chloro-methoxy-benzene derivative. The Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine atoms. jmu.edu More modern methods may utilize reagents like xenon difluoride in the presence of a catalyst. chemicalbook.com

The characterization of the resulting positional isomers is a significant analytical challenge due to their similar physical properties. Advanced analytical techniques are often required for unambiguous identification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are powerful tools for separating and identifying isomers. nih.govresearchgate.net For instance, off-line RPLC x SFC x Q-TOF/MS has been used to characterize complex mixtures of neutral positional isomers in pharmaceutical synthesis. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for elucidating the precise substitution pattern on the benzene ring.

Table 1: Exemplary Synthetic Methods for Positional Isomers

| Target Isomer | Starting Material | Key Reaction Steps | Typical Reagents |

|---|---|---|---|

| 1-Chloro-2,4-difluorobenzene | Substituted Benzene | Fluorination | Xenon difluoride, Boron trifluoride diethyl etherate chemicalbook.com |

| 1-Chloro-3,4-difluorobenzene (B1582247) | ortho-Difluorobenzene | Chlorination | Chlorine, Iron/Antimony catalyst google.com |

Exploration of Other Halogen Combinations (e.g., Bromo-difluoro-methoxybenzene)

Replacing the chlorine atom in 1-chloro-2,3-difluoro-4-methoxybenzene with other halogens, such as bromine, can significantly influence the compound's reactivity and physical properties. The synthesis of bromo-difluoro-methoxybenzene analogues often follows similar synthetic strategies to their chlorinated counterparts, with adjustments made for the different halogen.

A common route to these compounds is through the bromination of a difluoroanisole precursor. For example, the direct bromination of 2,6-difluoroaniline (B139000) with bromine in acetic acid yields 4-bromo-2,6-difluoroaniline (B33399) in high yield. chemicalbook.com This intermediate can then be converted to the corresponding methoxy (B1213986) derivative. Another strategy involves the bromination of a nitrated precursor, such as the reaction of 4,5-difluoro-2-nitroaniline (B1295537) with bromine to yield 2-bromo-3,4-difluoro-6-nitroaniline. prepchem.com The nitro group can subsequently be reduced to an amine, which is then converted to a methoxy group via a Sandmeyer-type reaction or diazotization followed by reaction with methanol.

The Sandmeyer reaction, where a diazonium salt is treated with a copper(I) halide, is a versatile method for introducing halogens onto an aromatic ring. google.com For instance, 3,5-difluoroaniline (B1215098) can be converted to its diazonium salt and then treated with cuprous bromide (CuBr) and hydrobromic acid (HBr) to produce 1-bromo-3,5-difluorobenzene. google.com

Table 2: Synthesis of Bromo-difluoro-aromatic Compounds

| Product | Starting Material | Reagents | Yield |

|---|---|---|---|

| 4-Bromo-2,6-difluoroaniline | 2,6-Difluoroaniline | Bromine, Acetic Acid | 92% chemicalbook.com |

| 2-Bromo-3,4-difluoro-6-nitroaniline | 4,5-Difluoro-2-nitroaniline | Bromine, Acetic Acid | Not specified prepchem.com |

| 1-Bromo-3,5-difluorobenzene | 3,5-Difluoroaniline | 1. NaNO₂, HBr; 2. CuBr, HBr | High google.com |

Modifications of the Alkoxy Moiety (e.g., Ethoxy, Difluoromethoxy)

Altering the alkoxy group from methoxy to other variants like ethoxy or difluoromethoxy can impact the molecule's lipophilicity, metabolic stability, and electronic properties. The synthesis of these analogues typically involves the reaction of the corresponding phenol (B47542) with an appropriate alkylating or fluoroalkylating agent.

For the synthesis of an ethoxy derivative, such as 1-chloro-2,3-difluoro-4-ethoxybenzene, the corresponding phenol, 1-chloro-2,3-difluoro-4-hydroxybenzene, would be treated with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. A general procedure for preparing ethoxybenzyl derivatives involves reacting the corresponding benzophenone (B1666685) with phenetole (B1680304) in the presence of a Lewis acid, followed by reduction. google.com

The introduction of a difluoromethoxy group is more challenging and often requires specialized reagents. A common method involves the reaction of a phenol with a source of difluorocarbene, such as chlorodifluoromethane (B1668795) (Freon 22), under basic conditions. For example, 4-nitrophenol (B140041) can be converted to 4-(difluoromethoxy)nitrobenzene (B73078) by reaction with monochlorodifluoromethane under alkaline conditions. google.com This nitro-substituted intermediate can then be further functionalized. Sodium bromodifluoroacetate has also been reported as an effective difluorocarbene source for the synthesis of gem-difluorocyclopropanes under mild conditions. organic-chemistry.org

Table 3: Methods for Alkoxy Group Modification

| Target Moiety | General Method | Typical Reagents |

|---|---|---|

| Ethoxy | Williamson ether synthesis | Ethyl iodide, Base (e.g., K₂CO₃) |

| Difluoromethoxy | Difluoromethylation | Chlorodifluoromethane, Base (e.g., NaOH) google.com |

Introduction of Additional Functionalities (e.g., Cyano, Nitro, Alkynyl)

The introduction of additional functional groups such as cyano, nitro, and alkynyl moieties onto the 1-chloro-2,3-difluoro-4-methoxybenzene scaffold opens up a vast chemical space for the development of new compounds with tailored properties.

Nitration: The introduction of a nitro group is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzene ring. For highly deactivated rings, such as those with multiple halogen and nitro substituents, harsh reaction conditions may be required. rsc.org

Cyanation: A cyano group can be introduced through several methods. The Sandmeyer reaction, involving the treatment of a diazonium salt with copper(I) cyanide, is a classic approach. Alternatively, palladium-catalyzed cross-coupling reactions, such as the cyanation of an aryl halide with a cyanide source like zinc cyanide or potassium ferrocyanide, are widely used.

Alkynylation: The introduction of an alkynyl group is most commonly achieved through Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide (in this case, the chloro group of 1-chloro-2,3-difluoro-4-methoxybenzene) is a highly efficient method for forming carbon-carbon bonds. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 4: Common Functionalization Reactions

| Functional Group | Reaction Type | Key Reagents |

|---|---|---|

| Nitro (-NO₂) | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ rsc.org |

| Cyano (-CN) | Sandmeyer Reaction | 1. NaNO₂, H⁺; 2. CuCN |

| Alkynyl (-C≡CR) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base wikipedia.orgorganic-chemistry.org |

Design and Synthesis of Multi-Substituted Aromatic Scaffolds

The development of multi-substituted aromatic scaffolds from 1-chloro-2,3-difluoro-4-methoxybenzene relies on the sequential and strategic application of the various synthetic transformations discussed previously. The order of reactions is crucial, as the existing substituents on the ring will influence the regioselectivity and feasibility of subsequent steps.

For example, a synthetic route might begin with the nitration of 1-chloro-2,3-difluoro-4-methoxybenzene. The resulting nitro-substituted compound could then undergo a nucleophilic aromatic substitution of the chloro group, followed by reduction of the nitro group to an amine. This amine can then be further functionalized, for instance, by conversion to a diazonium salt, which can then be used in Sandmeyer or other coupling reactions.

Alternatively, the chloro group can be used as a handle for cross-coupling reactions like the Sonogashira or Suzuki coupling to introduce carbon-based substituents. The resulting multi-substituted scaffold can then be further modified. For instance, a newly introduced alkynyl group can participate in cycloaddition reactions to form heterocyclic rings fused to the benzene core.

The ability to combine these reactions in a controlled manner allows for the rational design and synthesis of complex molecules with precisely defined substitution patterns, starting from the relatively simple 1-chloro-2,3-difluoro-4-methoxybenzene framework. This modular approach is fundamental to modern medicinal and materials chemistry.

Advanced Applications in Chemical Sciences and Materials Technology

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites and modulating functional groups makes 1-Chloro-2,3-difluoro-4-methoxybenzene a versatile synthon, or building block, for the construction of more elaborate molecular architectures.

Precursors for Pharmaceutical and Agrochemical Intermediates

The presence of chlorine and fluorine atoms in an aromatic structure is a common motif in many active pharmaceutical ingredients and agrochemicals. Fluorine, in particular, can enhance metabolic stability and binding affinity of a drug molecule. jmu.edu While direct application studies of 1-Chloro-2,3-difluoro-4-methoxybenzene are not extensively documented in public literature, its structural analogues are widely used as key intermediates. For instance, 1-chloro-3,4-difluorobenzene (B1582247) is a known precursor for various medicines and agricultural chemicals. google.com The synthesis of antimicrobial 3-quinolinecarboxylic acid drugs utilizes a 3-chloro-2,4-difluoro-5-hydroxybenzoic acid intermediate, highlighting the importance of this substitution pattern. researchgate.net

Furthermore, related chlorinated and fluorinated benzaldehyde (B42025) derivatives are established intermediates. chemrxiv.org Given that 1-Chloro-2,3-difluoro-4-methoxybenzene can be readily converted to a corresponding benzaldehyde, its role as a precursor in the synthesis of bioactive compounds is highly plausible. The development of novel therapeutics, such as tumor-suppressing drugs, has been shown to originate from chlorinated and fluorinated aniline (B41778) precursors, which can be synthesized from nitrated forms of these benzene (B151609) compounds. google.com

Synthesis of Fine Chemicals and Specialty Reagents

The term "fine chemical" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including as reagents in scientific research. Halogenated aromatic compounds are fundamental to this category. sigmaaldrich.com 1-Chloro-2,3-difluoro-4-methoxybenzene, with its multiple functional groups, serves as an ideal starting material for creating more complex reagents.

Development of Functional Materials

The unique electronic and physical properties derived from the substituents of 1-Chloro-2,3-difluoro-4-methoxybenzene make it a candidate for incorporation into advanced functional materials.

Incorporation into Polymeric Architectures

Research has demonstrated the synthesis and polymerization of novel monomers derived from substituted benzaldehydes. Specifically, a range of difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates have been synthesized and subsequently copolymerized with styrene. chemrxiv.org These copolymers are noted for their solubility in common organic solvents like THF and chloroform. chemrxiv.org

A proposed pathway for utilizing 1-Chloro-2,3-difluoro-4-methoxybenzene in polymer science involves its initial conversion to the corresponding benzaldehyde. This aldehyde can then undergo a Knoevenagel condensation with a compound like isobutyl cyanoacetate (B8463686) to form a trisubstituted ethylene (B1197577) monomer. This functional monomer can then be radically copolymerized to create novel polymers with tailored properties, such as thermal stability and refractive index, imparted by the fluorinated and chlorinated aromatic moiety.

Table 2: Proposed Synthetic Route to Novel Copolymers

| Step | Description | Reactants/Products | Relevant Literature |

|---|---|---|---|

| 1 | Formylation | 1-Chloro-2,3-difluoro-4-methoxybenzene is converted to 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde. | General organic chemistry principles. |

| 2 | Knoevenagel Condensation | The aldehyde is reacted with an active methylene (B1212753) compound (e.g., isobutyl cyanoacetate) to form a polymerizable monomer. | chemrxiv.org |

| 3 | Copolymerization | The resulting monomer is copolymerized, often with a common monomer like styrene, to yield a functional polymer. | chemrxiv.org |

Applications in Optoelectronic Materials (e.g., Fluorescent Dyes, BODIPY-related compounds)

The field of optoelectronics relies on materials that can interact with light, and fluorescent dyes are a cornerstone of this technology. BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes are a prominent class of fluorophores known for their sharp absorption peaks, high fluorescence quantum yields, and relative stability. nih.gov

The synthesis of custom BODIPY dyes often begins with the condensation of a substituted benzaldehyde with pyrrole (B145914) derivatives. beilstein-journals.org This allows for the tuning of the dye's photophysical properties by altering the substituents on the benzaldehyde. For example, electron-withdrawing groups on an aryl ring attached to the BODIPY core are known to affect the dye's properties. rsc.org Aromatic carbazole (B46965) units have also been attached to the BODIPY core to reduce dye aggregation and improve efficiency in applications like dye-sensitized solar cells. frontiersin.org

Therefore, 1-Chloro-2,3-difluoro-4-methoxybenzene is a highly relevant precursor for creating novel BODIPY dyes. By converting it to its aldehyde form, it can be used to synthesize a BODIPY derivative whose fluorescence and electronic properties are modulated by the specific chloro, difluoro, and methoxy (B1213986) substitution pattern. This offers a pathway to creating highly customized fluorescent probes for biological imaging or functional materials for optical applications. nih.gov

Material Science Applications Leveraging Unique Physicochemical Properties

The combination of both electron-withdrawing halogens and an electron-donating methoxy group on the same aromatic ring creates a molecule with a significant dipole moment and unique intermolecular interaction potential. These physicochemical characteristics are sought after in materials science.

Fluorinated compounds are used in the development of advanced materials such as liquid crystals and specialty polymers. The introduction of fluorine can enhance thermal stability and chemical resistance, while also modifying surface properties and the refractive index of materials. The specific substitution pattern of 1-Chloro-2,3-difluoro-4-methoxybenzene could be leveraged to create materials with specific dielectric properties for use in electronics or as additives in high-performance polymers.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-chloro-2,3-difluoro-4-methoxybenzene in laboratory settings?

- Methodology : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) such as chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection if vapor exposure exceeds permissible limits. Store the compound in a cool, dry, well-ventilated area, segregated from incompatible substances like strong oxidizers. Regularly review updated safety data sheets (SDS) for long-term storage risks, as degradation may increase toxicity .

Q. How can the purity and structural integrity of 1-chloro-2,3-difluoro-4-methoxybenzene be validated during synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of byproducts. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can quantify purity. Cross-validate with elemental analysis (C, H, N) and melting/boiling point measurements (e.g., 203.2°C at 760 mmHg for related brominated analogs) .

Q. What are the optimal conditions for characterizing the compound’s physicochemical properties?

- Methodology : Determine solubility in common solvents (e.g., chloroform, DMSO) via gravimetric analysis. Measure density (predicted ~1.6 g/cm³ for analogs) using a pycnometer. Assess thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Use computational tools like COSMOtherm to predict logP and solubility parameters .

Advanced Research Questions

Q. How can metabolic pathways of 1-chloro-2,3-difluoro-4-methoxybenzene be elucidated in biological systems?

- Methodology : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (e.g., dealkylation, hydroxylation). Use LC-HRMS or GC-HRMS for structural elucidation. Compare species-specific metabolism (e.g., Cyprinus carpio vs. rats) to assess ecological toxicity. Validate findings with in vivo rat studies (urine, serum, fecal analysis) .

Q. What experimental strategies are effective in evaluating the compound’s antimicrobial activity and target binding?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with toxicity predictions using ECOSAR and T.E.S.T. software .

Q. How does 1-chloro-2,3-difluoro-4-methoxybenzene interact with detoxification enzymes like glutathione S-transferases (GSTs)?

- Methodology : Measure enzymatic activity using spectrophotometric assays with substrates like 1-chloro-2,4-dinitrobenzene (CDNB). Determine kinetic parameters (Km, Vmax) via Michaelis-Menten analysis. Use site-directed mutagenesis to identify active-site residues critical for catalysis. Compare isoform-specific responses (e.g., SmGSTF1 vs. SmGSTF2 in Selaginella moellendorffii) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.